molecular formula C10H11Cl2NO B12298905 (S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol

(S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol

Cat. No.: B12298905
M. Wt: 232.10 g/mol
InChI Key: LFVZLCKHDSVJFP-SNVBAGLBSA-N
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Description

(S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a chlorinated benzylidene group and an amino alcohol moiety, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol typically involves the condensation of (S)-1-chloro-2-propanol with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzylidene group can be reduced to yield the corresponding benzylamine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as a building block for the construction of more complex molecules in organic synthesis.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-chlorobenzylidene derivatives: Compounds with similar benzylidene groups but different substituents on the amino alcohol moiety.

    Chlorinated amino alcohols: Compounds with similar amino alcohol structures but different aromatic substituents.

Uniqueness

(S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol is unique due to its specific chiral configuration and the presence of both chlorinated benzylidene and amino alcohol groups

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

(2S)-1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol

InChI

InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2/t10-/m1/s1

InChI Key

LFVZLCKHDSVJFP-SNVBAGLBSA-N

Isomeric SMILES

C1=CC(=CC=C1C=NC[C@@H](CCl)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=NCC(CCl)O)Cl

Origin of Product

United States

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